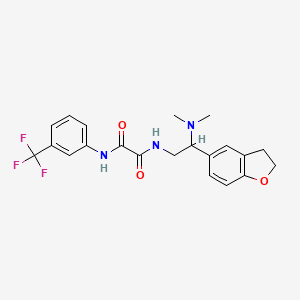![molecular formula C19H9Cl2F3N2O B2935512 2-(3,4-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 252060-06-3](/img/structure/B2935512.png)
2-(3,4-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3,4-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters and isocyanates . For example, the compound “3,4-Dichlorophenyl N-(3-(trifluoromethyl)phenyl)carbamate” can be synthesized by reacting the compound of the formula (V) with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include protodeboronation of pinacol boronic esters and amination reactions .科学的研究の応用
Structural and Optical Properties
Research on pyridine derivatives, such as those discussed by Zedan, El-Taweel, and El-Menyawy (2020), has explored their structural, optical, and diode characteristics. The study of 6-(2-chlorophenyl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile and its derivatives highlighted their monoclinic polycrystalline nature and calculated optical functions, indicating potential applications in optoelectronics and photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).
Synthesis and Biological Activity
Another avenue of research involves the synthesis of novel pyridine and fused pyridine derivatives for biological applications. Flefel et al. (2018) synthesized a series of new compounds starting from pyridine derivatives, demonstrating moderate to good binding energies on target proteins and exhibiting antimicrobial and antioxidant activity (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018). This suggests that similar compounds could be designed for targeted therapeutic applications.
Crystal Structure Analysis
The crystal structure analysis of pyrazole-pyridine derivatives, as conducted by Liu et al. (2013), provides a foundation for understanding the molecular configurations essential for designing compounds with specific properties. The detailed examination of crystal structures can guide the synthesis of new materials with desired physical and chemical characteristics (Liu, Chen, Sun, & Wu, 2013).
Electrochemical Applications
Research into the electrochemical applications of pyridine derivatives, as seen in the work of Carbas, Kıvrak, Teke, Zora, and Önal (2014), explores the synthesis of new monomers for electropolymerization, revealing multichromic properties. This indicates potential uses in electrochromic devices, highlighting the versatility of pyridine derivatives in electronic applications (Carbas, Kıvrak, Teke, Zora, & Önal, 2014).
Antimicrobial and Anticancer Research
The antimicrobial and anticancer properties of pyridine derivatives, as explored by Elewa et al. (2021), further underscore the therapeutic potential of these compounds. The synthesis and characterization of new pyridines from 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile and their subsequent evaluation for antibacterial and antitumor activities demonstrate the broad applicability of pyridine derivatives in medicinal chemistry (Elewa, Abdelhamid, Hamed, & Mansour, 2021).
作用機序
Target of Action
The trifluoromethyl group, a component of the compound, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to interact with carbon-centered radical intermediates . This interaction could potentially influence the compound’s mode of action.
Pharmacokinetics
The compound has a predicted boiling point of 2200±350 °C and a predicted density of 1542±006 g/cm3 . These properties could potentially influence the compound’s pharmacokinetics.
Action Environment
The compound’s storage conditions are recommended to be 2-8°c , suggesting that temperature could be an important environmental factor influencing its stability.
特性
IUPAC Name |
2-(3,4-dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl2F3N2O/c20-15-6-5-14(9-16(15)21)27-18-12(10-25)4-7-17(26-18)11-2-1-3-13(8-11)19(22,23)24/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSIQGGIIWBJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C=C2)C#N)OC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2935430.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2935431.png)
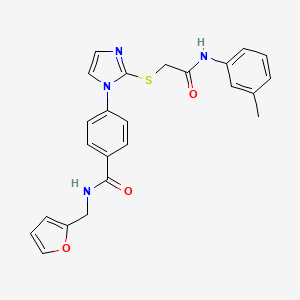
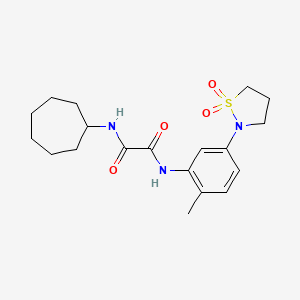
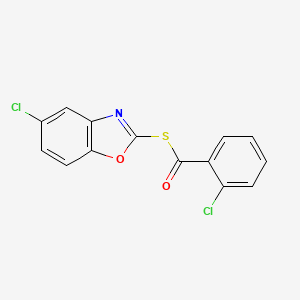
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2935438.png)
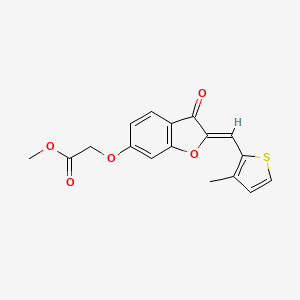

![9-(2,4-dimethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2935443.png)
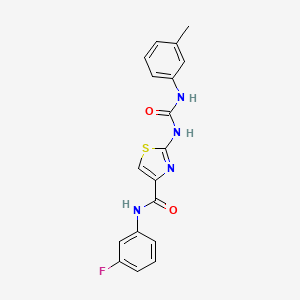
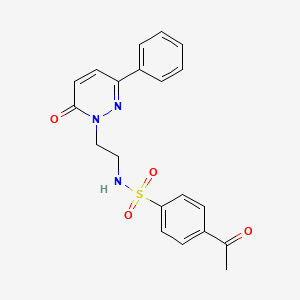
![4-(4-(2-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2935449.png)
